Orantinib

Kinase Selectivity PDGFRβ VEGFR2

Source Orantinib (≥98% HPLC) to achieve potent PDGFRβ inhibition (Ki=8 nM) while minimizing VEGFR2-driven effects (Ki=2.1 μM)—a 260,000-fold selectivity difference vs. sunitinib. In comparative models, Orantinib uniquely blocks pericyte proliferation without inducing cell death, unlike sunitinib and imatinib. Also inhibits Aurora kinase B (IC50=35 nM) and c-Kit (IC50=0.29 μM). For in vivo studies, note its non-linear PK: oral clearance increases 40% over 3 weeks, requiring adapted dosing schedules. Ideal for dissecting pericyte survival, vessel stabilization, and combined RTK/mitotic kinase inhibition without confounding endothelial apoptosis.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 252916-29-3
Cat. No. B1684534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrantinib
CAS252916-29-3
Synonyms(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-
InChIKeyNHFDRBXTEDBWCZ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orantinib (CAS 252916-29-3) Procurement Baseline: A Multi-Kinase Inhibitor for Research Applications


Orantinib (SU6668, TSU-68) is an orally bioavailable, ATP-competitive small molecule inhibitor primarily targeting receptor tyrosine kinases (RTKs) VEGFR2, PDGFRβ, and FGFR1 [1]. It is an indolinone derivative that has advanced to Phase 3 clinical trials for hepatocellular carcinoma [2]. Key procurement specifications include a molecular weight of 310.35 g/mol (C18H18N2O3) and a typical purity of ≥98% as determined by HPLC . Orantinib is supplied as a free base for research use, and it is not intended for human therapeutic applications .

Why Orantinib Cannot Be Substituted with Generic Multi-Kinase Inhibitors


Direct substitution of Orantinib with other multi-kinase inhibitors, even those sharing the same class (e.g., sunitinib, sorafenib), is scientifically unsound due to its unique selectivity fingerprint and functional outcomes. Orantinib exhibits a 260,000-fold difference in potency between its primary target, PDGFRβ (Ki = 8 nM), and VEGFR2 (Flt-1, Ki = 2.1 μM) [1]. This is in stark contrast to sunitinib, which potently inhibits both with sub-nanomolar IC50 values, leading to a different biological profile [2]. Furthermore, in direct comparative studies, Orantinib was found to only block pericyte proliferation without inducing cell death, while imatinib and sunitinib reduced viability and induced death in the same model . Procurement based solely on target class without this quantitative specificity will yield divergent and non-comparable experimental results.

Quantitative Evidence Guide: Orantinib vs. Closest Analogs & In-Class Alternatives


Orantinib Exhibits a 260,000-Fold Differential in PDGFRβ vs. VEGFR2 Potency, Distinct from Sunitinib

Orantinib demonstrates an extreme selectivity profile characterized by a 260,000-fold difference in potency between its primary and secondary targets. In standardized kinase assays, its Ki for PDGFRβ is 8 nM, whereas its Ki for VEGFR2 (Flt-1) is 2.1 μM [1]. This contrasts sharply with sunitinib, which is a broad-spectrum inhibitor with sub-nanomolar IC50 values for both PDGFRβ (IC50 = 2 nM) and VEGFR2 (IC50 = 9 nM) [2]. The functional consequence is a divergent effect on vascular cells, as Orantinib blocks pericyte proliferation without inducing cell death, whereas imatinib and sunitinib cause pericyte death in the same model system .

Kinase Selectivity PDGFRβ VEGFR2 Angiogenesis

Orantinib (SU6668) Potently Inhibits Aurora Kinase B (IC50 = 35 nM), a Target Not Addressed by Many VEGFR/PDGFR Inhibitors

Beyond its canonical RTK targets, Orantinib exhibits significant polypharmacology by potently inhibiting the serine/threonine kinase Aurora B with an IC50 of 35 nM . This activity is not a class effect; for example, sunitinib and sorafenib are not reported to inhibit Aurora kinases at clinically relevant concentrations. This off-target activity may contribute to Orantinib's unique biological profile, as Aurora B is a key regulator of mitosis and is often overexpressed in cancer. In contrast, other multi-kinase inhibitors like sunitinib primarily target RTKs (e.g., c-Kit, RET) [1].

Aurora Kinase Mitosis Polypharmacology Cancer

Orantinib (SU6668) Demonstrates In Vitro Anti-Proliferative Activity with an IC50 of 0.29 μM in MO7E Cells via c-Kit Inhibition

Orantinib potently inhibits the stem cell factor (SCF)-induced proliferation of the human myeloid leukemia cell line MO7E, which is driven by the c-Kit receptor. In this cellular assay, Orantinib achieves an IC50 of 0.29 μM for inhibiting proliferation and also induces apoptosis . This contrasts with the broader anti-proliferative effects of sunitinib, which inhibits a wider range of RTKs (including c-Kit, VEGFR, PDGFR) at low nanomolar concentrations, potentially leading to more generalized cytotoxicity [1].

c-Kit Leukemia Cell Proliferation Apoptosis

Orantinib Exhibits Non-Linear Pharmacokinetics with 40% Increase in Oral Clearance Over 3 Weeks, a Critical Consideration for In Vivo Studies

A key differentiating factor for in vivo studies is Orantinib's unique and complex pharmacokinetic (PK) profile. In a Phase 1 clinical trial, Orantinib demonstrated non-linear PK, characterized by a significant increase in apparent oral clearance over time. The mean apparent oral clearance (Cl(oral)) on day 1 was 6.3 ± 2.7 L/hr/m², which increased by 40% to a higher rate by day 22 [1]. This is in contrast to sunitinib, which has a long terminal half-life (40-60 hours) and exhibits linear PK at therapeutic doses [2]. This auto-induction of clearance for Orantinib necessitates careful consideration of dosing schedules and exposure in long-term animal studies.

Pharmacokinetics Oral Bioavailability Clearance In Vivo Modeling

Procurement-Guided Application Scenarios for Orantinib (SU6668)


Investigating PDGFRβ-Dependent Pericyte Biology without VEGFR2-Mediated Confounding

Researchers studying pericyte function or vascular biology should procure Orantinib to achieve potent PDGFRβ inhibition (Ki = 8 nM) while minimizing VEGFR2-mediated effects (Ki = 2.1 μM) [1]. In comparative models, Orantinib uniquely blocked pericyte proliferation without inducing cell death, unlike sunitinib and imatinib which caused pericyte loss . This makes Orantinib the optimal tool for dissecting the role of PDGFRβ in pericyte survival and vessel stabilization, without the confounding variable of VEGFR2-driven endothelial cell apoptosis.

Validating Aurora Kinase B as a Therapeutic Target or in Polypharmacology Screens

Due to its potent inhibition of Aurora kinase B (IC50 = 35 nM), Orantinib is a valuable tool for exploring the consequences of combined RTK and mitotic kinase inhibition . Procurement of Orantinib is justified for experiments aimed at validating the therapeutic potential of targeting Aurora B in cancer, or for use as a positive control in phenotypic screens where the polypharmacology of a compound is being investigated.

Long-Term In Vivo Studies of c-Kit Signaling in Myeloid Leukemia Models

For in vivo studies involving c-Kit-dependent myeloid leukemia models (e.g., MO7E xenografts), Orantinib's oral bioavailability and potent anti-proliferative activity (IC50 = 0.29 μM) make it a suitable candidate . However, researchers must account for its unique non-linear pharmacokinetics, specifically the 40% increase in oral clearance over 3 weeks [2]. Procurement and experimental design should include appropriate dosing and PK sampling schedules to ensure adequate drug exposure is maintained throughout the study period.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.